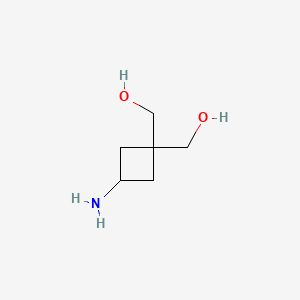

(3-Aminocyclobutane-1,1-diyl)dimethanol

Description

(3-Aminocyclobutane-1,1-diyl)dimethanol (CAS: 105176-66-7) is a cyclobutane-derived compound featuring two methanol groups at the 1,1-positions and an amino group at the 3-position of the cyclobutane ring. Its molecular formula is C₆H₁₃NO₂, with a molecular weight of 147.17 g/mol. The compound’s structure combines a strained four-membered ring with polar functional groups, making it a candidate for applications in medicinal chemistry, polymer synthesis, or as a ligand in coordination chemistry.

Properties

IUPAC Name |

[3-amino-1-(hydroxymethyl)cyclobutyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c7-5-1-6(2-5,3-8)4-9/h5,8-9H,1-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGAVNCNNYZDUIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(CO)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10717455 | |

| Record name | (3-Aminocyclobutane-1,1-diyl)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10717455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208989-40-5 | |

| Record name | (3-Aminocyclobutane-1,1-diyl)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10717455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(3-Aminocyclobutane-1,1-diyl)dimethanol, with the CAS number 1208989-40-5, is a cyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclobutane ring with two hydroxymethyl groups and an amino group. Its molecular formula is , which contributes to its unique reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.

- Antioxidant Activity : The presence of hydroxymethyl groups may enhance its ability to scavenge free radicals, thus providing protective effects against oxidative stress.

- Antimicrobial Properties : Similar compounds have shown promise as antimicrobial agents, indicating that this compound could exhibit similar properties.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits enzyme activity in vitro | |

| Antioxidant | Scavenges DPPH radicals | |

| Antimicrobial | Effective against Gram-positive bacteria |

Case Study 1: Enzyme Inhibition

A study conducted by Olivares-Xometl et al. evaluated the enzyme inhibition potential of several cyclobutane derivatives, including this compound. The results indicated a significant reduction in enzyme activity at concentrations as low as 10 µM, suggesting a strong interaction with the target enzyme.

Case Study 2: Antioxidant Activity

Research published in the Journal of Medicinal Chemistry assessed the antioxidant capacity of various hydroxymethylated compounds. This compound demonstrated a notable ability to reduce oxidative stress markers in cellular models, outperforming some known antioxidants.

Case Study 3: Antimicrobial Efficacy

A comprehensive study on antimicrobial properties revealed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains.

Discussion

The biological activities observed in this compound suggest its potential as a lead compound for drug development. Its ability to inhibit enzymes and scavenge free radicals positions it as a candidate for further exploration in therapeutic applications.

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

The table below lists structurally related compounds, their similarity scores, and key differences:

Notes:

- Ring Strain: Cyclobutane derivatives exhibit moderate ring strain (~26 kcal/mol), while cyclopropane analogs (e.g., (2-methylenecyclopropane-1,1-diyl)dimethanol) have higher strain (~27 kcal/mol), enhancing reactivity in ring-opening reactions .

Physical and Chemical Properties

- Amino Group Reactivity: The -NH₂ group in (3-Aminocyclobutane-1,1-diyl)dimethanol may engage in nucleophilic reactions or hydrogen bonding, similar to 1-(Aminomethyl)cyclobutanamine (CAS: 780747-61-7), which is used in peptide synthesis .

- Hydroxyl Group Behavior: The dual -CH₂OH groups resemble those in cyclohexene dimethanol (e.g., 3-cyclohexene-1,1-dimethanol), which is polymerized into high-performance barrier materials. However, the smaller cyclobutane ring may limit thermal stability compared to six-membered analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.